molecular formula C10H13NO3S B2736094 Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate CAS No. 1909305-97-0

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate

Cat. No. B2736094
M. Wt: 227.28
InChI Key: KEJKVDLWCLNDKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate”. However, similar compounds have been synthesized through substitution reactions2.



Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” is not explicitly available. However, the compound is likely to contain the 1,3-thiazole ring, which is a fundamental part of some clinically applied drugs34.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate”. However, similar compounds have been involved in various chemical reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” are not explicitly available. However, similar compounds have been characterized by FTIR and NMR1.


Scientific Research Applications

  • Synthesis of Heterocyclic Cores in Antibiotics : The compound is used in the synthesis of complex heterocyclic cores of thiopeptide antibiotics. An example is the Pd(0)-catalyzed regioselective C-2 (hetero)arylation of tert-butyl 4-thiazolecarboxylate, a process that is critical in preparing valuable 2-pyridynyl-4-thiazolecarboxylates, essential components in thiopeptides antibiotics (Martin et al., 2008).

  • Application in Organic Reactions : It serves as a substitute in various organic reactions, such as the Fujiwara-Moritani reactions, where tert-butyl perbenzoate replaces benzoquinone, demonstrating its role in facilitating mild reaction conditions (Liu & Hii, 2011).

  • Development of Organic Light Emitting Diodes (OLEDs) : Compounds containing tert-butyl thiazole units are used in the design of organic materials for light-emitting diodes. For instance, a thiazolo[5,4-d]thiazole ESIPT system demonstrated reversibility in excited-state intramolecular proton transfer, leading to wide tunability in emission from blue to yellow, and eventually to white-light luminescence in OLEDs (Zhang et al., 2016).

  • Chemosensors for Volatile Acid Vapors : Tert-butyl modified benzothiazole derivatives, like TCBT, have been used to create organogels that form strong blue emissive nanofibers. These materials are effective in detecting volatile acid vapors, highlighting their potential in environmental monitoring and chemical sensing (Sun et al., 2015).

  • Synthesis of Malonyl-CoA Decarboxylase Inhibitors : In medicinal chemistry, tert-butyl carboxylate derivatives have been explored as malonyl-CoA decarboxylase inhibitors, suggesting their potential in developing treatments for ischemic heart diseases (Cheng et al., 2006).

  • Synthesis of Insecticidal Compounds : Tert-butyl N,N'-diacylhydrazines, containing structures like thiadiazoles, have been synthesized and tested for insecticidal activities. These compounds show promise as environmentally friendly pest regulators (Wang et al., 2011).

Safety And Hazards

The safety and hazards of “Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate” are not explicitly available. However, similar compounds have been classified as Acute Tox. 4 Oral with hazard statements H3021.


properties

IUPAC Name

tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-6(12)8-11-5-7(15-8)9(13)14-10(2,3)4/h5H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJKVDLWCLNDKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(S1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.